molecular formula C22H21ClFN3O B12015204 N'-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide CAS No. 518019-53-9

N'-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B12015204
CAS No.: 518019-53-9
M. Wt: 397.9 g/mol
InChI Key: YWNHWVCQNVBPIN-AFUMVMLFSA-N
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Description

N’-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C22H21ClFN3O and a molecular weight of 397.884 g/mol . This compound is notable for its unique structure, which includes a benzylidene group, a tetrahydrocarbazole moiety, and a propanohydrazide linkage. It is used primarily in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-fluorobenzaldehyde with 1,2,3,4-tetrahydrocarbazole in the presence of a suitable base to form the benzylidene intermediate. This intermediate is then reacted with propanohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-CL-6-F-Benzylidene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

518019-53-9

Molecular Formula

C22H21ClFN3O

Molecular Weight

397.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H21ClFN3O/c23-18-8-5-9-19(24)17(18)14-25-26-22(28)12-13-27-20-10-3-1-6-15(20)16-7-2-4-11-21(16)27/h1,3,5-6,8-10,14H,2,4,7,11-13H2,(H,26,28)/b25-14+

InChI Key

YWNHWVCQNVBPIN-AFUMVMLFSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC=C4Cl)F

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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